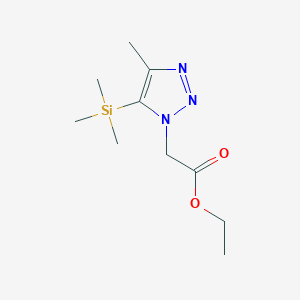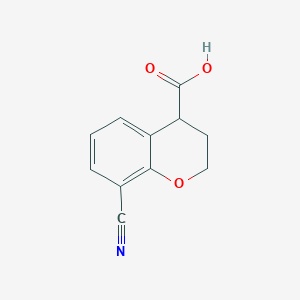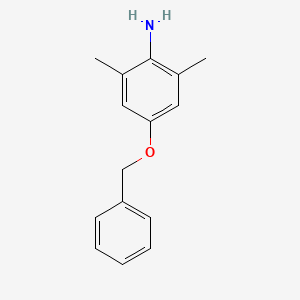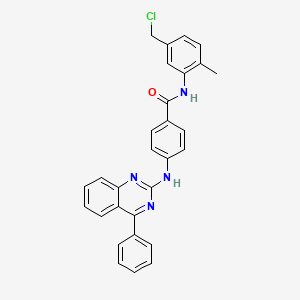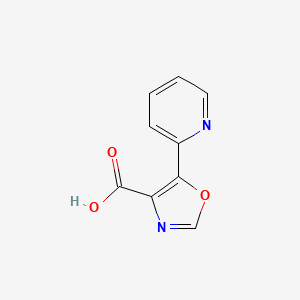
5-(pyridin-2-yl)-1,3-oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(pyridin-2-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that features both pyridine and oxazole rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-2-yl)-1,3-oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the pyridine moiety. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a Diels–Alder reaction between a key intermediate and benzyl 1,2,3-triazine-5-carboxylate, followed by hydrogenation, can yield the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and efficiency. This might include the use of continuous flow reactors and other advanced chemical engineering techniques to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(pyridin-2-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyridine or oxazole rings .
Aplicaciones Científicas De Investigación
5-(pyridin-2-yl)-1,3-oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor in various biological pathways.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(pyridin-2-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other oxazole derivatives such as:
- 2,5-Disubstituted oxazole-4-carboxylic acids
- Macrooxazoles A–D
- Aleglitazar
- Ditazole
- Mubritinib
- Oxaprozin
Uniqueness
What sets 5-(pyridin-2-yl)-1,3-oxazole-4-carboxylic acid apart is its unique combination of the pyridine and oxazole rings, which imparts specific chemical and biological properties. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents .
Propiedades
Fórmula molecular |
C9H6N2O3 |
|---|---|
Peso molecular |
190.16 g/mol |
Nombre IUPAC |
5-pyridin-2-yl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)7-8(14-5-11-7)6-3-1-2-4-10-6/h1-5H,(H,12,13) |
Clave InChI |
IWMXKKOEEKULSF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=C(N=CO2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


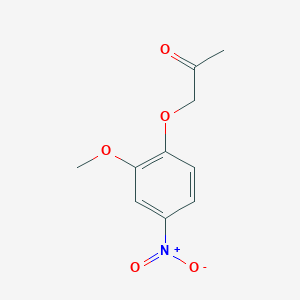
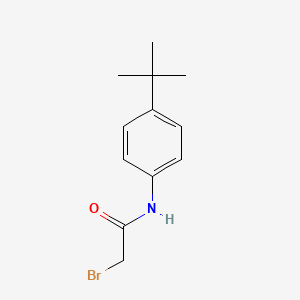


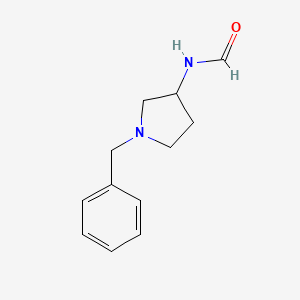
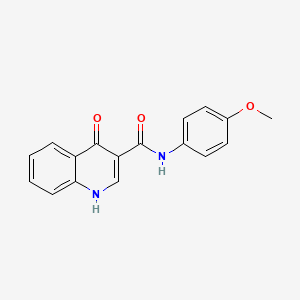
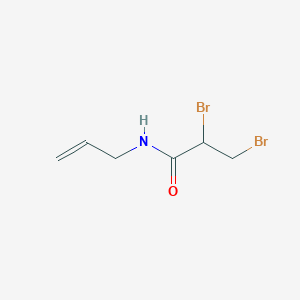
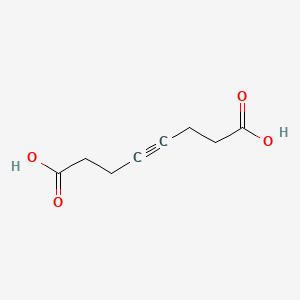
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-chlorocyclopent-2-en-1-one](/img/structure/B8514640.png)
